5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS No.: 329213-60-7
Cat. No.: VC3772653
Molecular Formula: C8H5ClN4O
Molecular Weight: 208.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329213-60-7 |
|---|---|
| Molecular Formula | C8H5ClN4O |
| Molecular Weight | 208.6 g/mol |
| IUPAC Name | 5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Standard InChI | InChI=1S/C8H5ClN4O/c9-2-6-1-7(14)13-8(12-6)5(3-10)4-11-13/h1,4,11H,2H2 |
| Standard InChI Key | YMRXJHMUHLFZJJ-UHFFFAOYSA-N |
| SMILES | C1=C(N=C2C(=CNN2C1=O)C#N)CCl |
| Canonical SMILES | C1=C(N=C2C(=CNN2C1=O)C#N)CCl |
Introduction
5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a unique substitution pattern, including a chloromethyl group and a carbonitrile group, which contribute to its distinctive chemical properties and potential biological activities. It is primarily studied for its biochemical interactions and applications in medicinal chemistry.
Chemical Formula and Molecular Weight
Synthesis and Chemical Reactions
The synthesis of 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves several key steps, allowing for the introduction of various functional groups that enhance the compound's biological activity. Common reagents used in these reactions include Lewis acids for catalysis and various nucleophiles depending on the desired transformation.
Synthesis Steps
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Starting Materials: Pyrazole and pyrimidine derivatives.
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Reaction Conditions: Careful control of temperature, solvent choice, and reaction time.
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Analytical Techniques: NMR and HPLC for monitoring reaction progress and purity.
Biological Activities and Applications
Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including anticancer and anti-inflammatory properties. The mechanism of action for 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile primarily involves its interaction with specific biological targets. This compound serves as a versatile building block in organic synthesis and pharmaceutical development.
Potential Applications
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Pharmaceutical Development: As a lead compound for developing new drugs.
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Medicinal Chemistry: Due to its potential biological activities and structural similarities to other bioactive molecules.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | C8H6N4 | Basic structure without chloromethyl substitution |
| Imidazo[1,2-a]pyrimidine | C8H6N4 | Contains an imidazole ring instead of pyrazole |
| Triazolo[1,5-a]pyrimidine | C8H6N4 | Known for anticancer properties; different nitrogen arrangement |
| 5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile | C8H5ClN4O | Hydroxyl group instead of oxo |
Research Findings and Future Directions
Research on 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile continues to explore its binding affinities and selectivity towards various targets. The compound's unique structure allows it to interact with biological targets, enhancing its pharmacological potential. Future studies should focus on optimizing its efficacy as a therapeutic agent and investigating its potential in treating diseases where its biological activities are most relevant.
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